![molecular formula C16H18O9 B15285288 7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one](/img/structure/B15285288.png)
7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnolioside is a naturally occurring compound isolated from the plant Angelica gigas Nakai, belonging to the Umbelliferae family . It is known for its significant neuroprotective activities against glutamate-induced toxicity and exhibits moderate antibacterial activity against Staphylococcus aureus . Additionally, Magnolioside has shown notable growth inhibitory activity against chloroquine-sensitive strains of Plasmodium falciparum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnolioside can be synthesized through various chemical reactions involving coumarins and glycosides. One common method involves the isolation of Magnolioside from Angelica gigas Nakai using antiplasmodial activity-guided fractionation . The compound is then purified and characterized using techniques such as HPLC and NMR .
Industrial Production Methods: Industrial production of Magnolioside typically involves large-scale extraction from plant sources. The process includes solvent extraction, purification, and crystallization to obtain high-purity Magnolioside . The compound is then formulated into various research-grade products for scientific use .
Chemical Reactions Analysis
Types of Reactions: Magnolioside undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Magnolioside, each with unique bioactive properties .
Scientific Research Applications
Magnolioside has a wide range of scientific research applications, including:
Chemistry: Magnolioside is used as a starting material for the synthesis of various bioactive compounds.
Biology: In biological research, Magnolioside is studied for its neuroprotective and antibacterial properties.
Medicine: Magnolioside has potential therapeutic applications in the treatment of neurodegenerative diseases and bacterial infections.
Industry: Magnolioside is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Magnolioside exerts its effects through several molecular targets and pathways:
Neuroprotection: Magnolioside protects neurons from glutamate-induced toxicity by modulating glutamate receptors and inhibiting excitotoxicity.
Antibacterial Activity: Magnolioside inhibits the growth of Staphylococcus aureus by disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways.
Antiplasmodial Activity: Magnolioside inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic processes and inhibiting its replication.
Comparison with Similar Compounds
Magnolioside is unique among similar compounds due to its diverse bioactivities and structural features. Some similar compounds include:
Marmesinin: Another coumarin derivative with antiplasmodial activity.
Nodakenin: A coumarin glycoside with neuroprotective properties.
Skimmin: A coumarin glycoside with antibacterial activity.
Apiosylskimmin: A coumarin glycoside with antiplasmodial activity.
Compared to these compounds, Magnolioside exhibits a broader range of bioactivities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c1-22-9-5-8-7(2-3-12(18)23-8)4-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAVLTNIRYDCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC(=O)OC2=C1)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
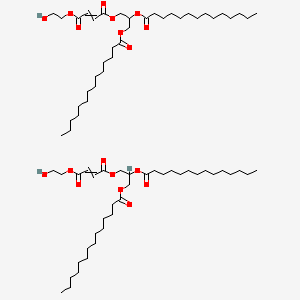
![14-(1-Hydroxybut-2-en-2-yl)-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B15285208.png)
![N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B15285210.png)
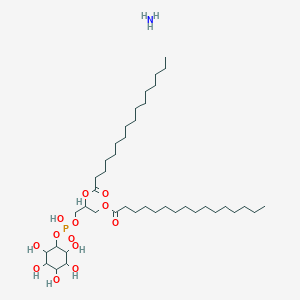
![22-Ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B15285227.png)
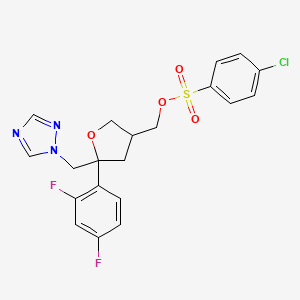
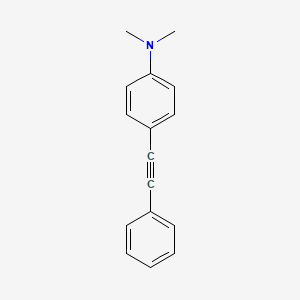
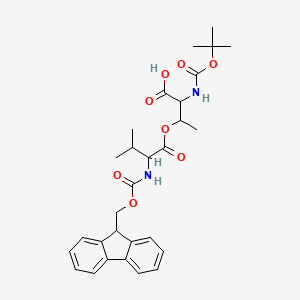
![4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B15285259.png)
![Methyl 3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15285260.png)
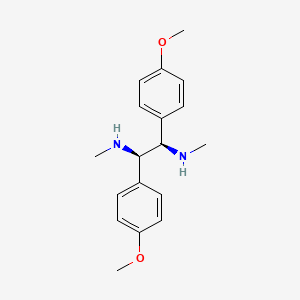
![Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B15285275.png)
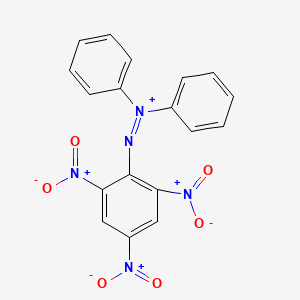
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid](/img/structure/B15285282.png)
